2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Description
2-(Benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic acetamide derivative characterized by a thiazole core substituted with a 4-fluorophenyl group at position 4 and a benzenesulfonyl-acetamide moiety at position 2. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and kinase-modulating activities . The benzenesulfonyl group enhances electrophilicity and may influence binding to sulfonamide-sensitive targets, while the 4-fluorophenyl substituent contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S2/c18-13-8-6-12(7-9-13)15-10-24-17(19-15)20-16(21)11-25(22,23)14-4-2-1-3-5-14/h1-10H,11H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYQNVCXTAHCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H16FN3O2S
- Molar Mass : 353.39 g/mol
Synthesis
The synthesis of this compound typically involves the Hantzsch thiazole synthesis method, where a substituted thiourea reacts with an α-halo ketone in the presence of a solvent. This method is crucial for forming the thiazole ring, followed by the introduction of the benzenesulfonyl group through sulfonation reactions.
Anticancer Activity
Research has indicated that derivatives of thiazole compounds, including those similar to this compound, exhibit promising anticancer properties. A study highlighted that compounds with a similar structure demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy.
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes linked to disease processes. For instance, thiazole derivatives have been evaluated for their acetylcholinesterase (AChE) inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased acetylcholine levels, potentially improving cognitive function .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The thiazole ring and benzenesulfonyl moiety facilitate binding to enzymes such as AChE, leading to inhibition and modulation of enzymatic activity.
- Signal Transduction Interference : The compound may interfere with signaling pathways by acting on receptors or kinases involved in cell proliferation and survival.
Study on Cardiovascular Effects
A recent study investigated the effects of similar benzenesulfonamide derivatives on coronary resistance and perfusion pressure using an isolated rat heart model. The results indicated that these compounds could significantly lower perfusion pressure through calcium channel modulation, suggesting their potential use in cardiovascular therapies .
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives resembling this compound exhibited potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be competitive with established antibiotics .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
This section evaluates structural analogs of 2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide, focusing on substituent variations, physicochemical properties, synthetic routes, and reported bioactivities.
Structural and Substituent Variations
The table below highlights key structural differences among analogs:
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound increases metabolic stability compared to unsubstituted phenyl analogs.
- Sulfonamide vs. Acetyl : Benzenesulfonyl groups improve solubility and target engagement in enzyme-binding pockets, whereas acetyl derivatives (e.g., 6a) prioritize membrane permeability .
- Heterocyclic Extensions: Quinoxaline-triazole hybrids (e.g., Analog 3) exhibit enhanced π-π stacking in DNA/interleukin targets but face challenges in bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
